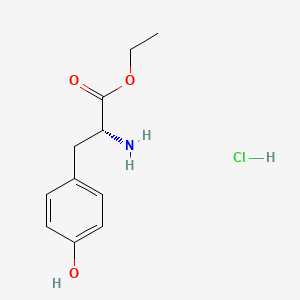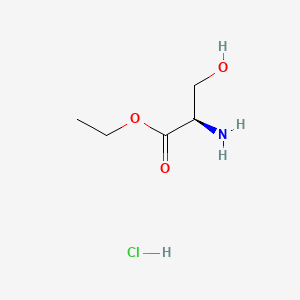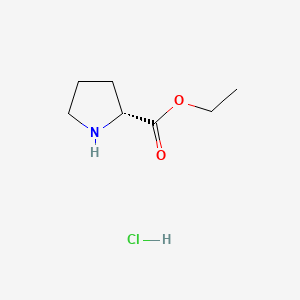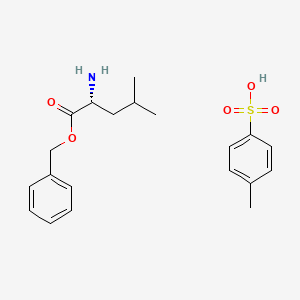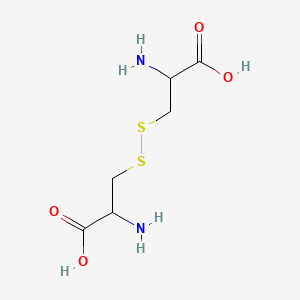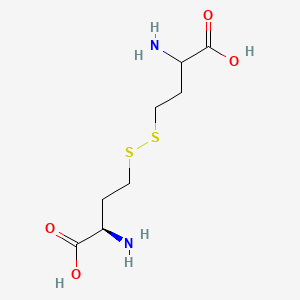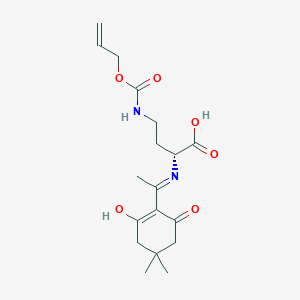
3-(Trifluoromethyl)-dl-phenylalanine
Overview
Description
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal .
Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds is characterized by the presence of a trifluoromethyl group (-CF3) attached to the molecule .
Chemical Reactions Analysis
Trifluoromethyl compounds undergo various chemical reactions. For example, 3-((Trifluoromethyl)thio)indoles can be synthesized by a palladium (ii)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (iii) chloride .
Physical and Chemical Properties Analysis
Trifluoromethyl compounds possess high thermal stability and proper frontier-energy levels, which make them suitable for various applications . For example, 3-(Trifluoromethyl)aniline has a density of 1.29 g/cm^3 .
Scientific Research Applications
Crystallography and Spectroscopy Studies : DL-Phenylalanine crystals, a related compound, have been used for X-ray diffraction, Fourier transform infrared spectroscopy, and thermogravimetric analysis, providing insights into crystal structures and molecular interactions (Ramachandran & Natarajan, 2007).
Biochemical Pathway Analysis : Studies on enzymes like L-phenylalanine ammonia-lyase demonstrate the biochemical transformations of phenylalanine, aiding our understanding of metabolic pathways (Hanson & Havir, 1970).
Biosynthesis Research : Investigations into the biosynthesis of isoflavone in plants have utilized DL-phenylalanine, indicating its role in plant metabolic processes (Mitsuhashi, Kaneko, & Sasaki, 1962).
Protein Synthesis and Modification : 3-(Trifluoromethyl)-dl-phenylalanine analogs have been used to study protein synthesis and modification in organisms like Escherichia coli, offering a method for site-specific incorporation of noncanonical amino acids into proteins (Baldini et al., 1988).
Development of Molecular Sensors : The compound has been used in the development of molecularly imprinted electrochemical sensors for selective and sensitive detection of L-phenylalanine (Ermiş, Uzun, & Denizli, 2017).
Biophysical and Biochemical Probes : Genetically encoded noncanonical amino acids like this compound are used for site-specific labeling of proteins with diverse bioorthogonal functional groups, enhancing studies in protein folding and interactions (Wang et al., 2013).
NMR Studies : 19F NMR studies have been conducted using this compound to monitor protein conformational changes and interactions, providing insights into protein structure and reactivity (Jackson, Hammill, & Mehl, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in 3-(Trifluoromethyl)-dl-phenylalanine has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the interactions of this compound with enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group can participate in radical trifluoromethylation of carbon-centered radical intermediates .
Cellular Effects
The cellular effects of this compound are not fully understood yet. Compounds with trifluoromethyl groups have been shown to influence cell function. For example, 4′-C-trifluoromethyl modified oligodeoxynucleotides have been found to slightly decrease the thermal stability of ODN/RNA duplexes and lead to improved nuclease resistance .
Molecular Mechanism
The trifluoromethyl group is known to participate in radical trifluoromethylation of carbon-centered radical intermediates . This process could potentially influence the binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the effects of this compound could change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that compounds with trifluoromethyl groups can have biological effects. For example, 4′-C-trifluoromethyl modified oligodeoxynucleotides have been found to slightly decrease the thermal stability of ODN/RNA duplexes and lead to improved nuclease resistance . This suggests that the effects of this compound could vary with dosage in animal models.
Metabolic Pathways
The trifluoromethyl group is known to participate in radical trifluoromethylation of carbon-centered radical intermediates . This suggests that this compound could be involved in similar metabolic pathways.
Transport and Distribution
Compounds with trifluoromethyl groups have been shown to influence cell function . This suggests that this compound could interact with transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
It is known that compounds with trifluoromethyl groups can influence cell function . This suggests that this compound could be directed to specific compartments or organelles, potentially influencing its activity or function.
Properties
IUPAC Name |
2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBNIPKSRJAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980024 | |
| Record name | 3-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63701-37-1 | |
| Record name | 3-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)-DL-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


